molecular formula C21H19NO4 B078294 Dihydronitidine CAS No. 13063-06-4

Dihydronitidine

Cat. No. B078294
CAS RN: 13063-06-4
M. Wt: 349.4 g/mol
InChI Key: MTVOSXTZNVKGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydronitidine (DHN) is an alkaloid compound that is found in the roots of the plant Glaucium flavum. DHN has been the subject of numerous scientific studies due to its potential application in the treatment of various diseases. In

Scientific Research Applications

Anticancer Properties

Dihydronitidine, derived from Toddalia asiatica Lam , has demonstrated significant tumor-specific cytotoxicity , especially against human lung adenocarcinoma cells (A549). It induces apoptotic cell death in these cells by regulating cell cycle and cell death-related genes, and selectively accumulates within the cytosolic organelle of adenocarcinoma cells, highlighting its potential as an anticancer agent with tumor-selective properties (Iwasaki et al., 2006). Another study on benzo[c]phenanthridine derivatives from Toddalia asiatica Lam confirms the tumor-selective cytotoxicity of dihydronitidine, reinforcing its effectiveness as a potential anticancer agent, particularly against lung adenocarcinoma (Iwasaki et al., 2010).

Anti-Malarial Activity

Dihydronitidine has been identified as an active constituent in Zanthoxylum heitzii , showing potent activity against the malaria parasite Plasmodium falciparum. This compound was found to be the most effective among others tested, providing a potential lead for novel anti-malarial drugs and validating the traditional use of this plant in malaria treatment (Goodman et al., 2016).

Synthesis and Characterization

Research has been conducted on the synthesis of dihydronitidine and related alkaloids. A study outlines an approach for the synthesis of nitidine family alkaloids, including dihydronitidine, using Ni-catalyzed annulation reactions (Pallikonda et al., 2019). Another study presents an expeditious method for preparing a range of phenanthridine derivatives, including dihydronitidine, emphasizing its applications in the chemical field (De et al., 2014).

Antibacterial Properties

Dihydronitidine has shown antibacterial activity. A study on the bark of Zanthoxylum rhoifolium discovered seven benzophenanthridine alkaloids, including dihydronitidine, which demonstrated significant activity against Plasmodium falciparum, contributing to its traditional use as an antimalarial (Jullian et al., 2006). Also, novel nitro-benzo[c]phenanthridine alkaloids, including dihydronitidine derivatives, were isolated from Zanthoxylum atchoum and exhibited potent antibacterial activity against Staphylococcus aureus (Yao-Kouassi et al., 2015).

Colorectal Cancer Treatment

8-Acetonyldihydronitidine, a derivative of dihydronitidine, inhibits the proliferation of human colorectal cancer cells by activating p53, inducing cell cycle arrest and apoptosis. This indicates its potential as a therapeutic agent against colorectal cancer (Zhou et al., 2019).

properties

IUPAC Name

2,3-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVOSXTZNVKGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156654
Record name Dihydronitidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydronitidine

CAS RN

13063-06-4
Record name Dihydronitidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13063-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydronitidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydronitidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydronitidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydronitidine
Reactant of Route 2
Dihydronitidine
Reactant of Route 3
Dihydronitidine
Reactant of Route 4
Dihydronitidine
Reactant of Route 5
Reactant of Route 5
Dihydronitidine
Reactant of Route 6
Dihydronitidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.